N-[3-甲基-4-(2-氧代哌啶-1-基)苯基]-2,3-二氢-1,4-苯并二氧杂环己烷-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a direct inhibitor of activated factor X (FXa), and is in development for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline. Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular formula of the compound is C20H25N3O3. The molecular weight is 355.43 . For more detailed structural information, please refer to the appropriate chemical databases or resources .Chemical Reactions Analysis
The compound has been shown to have potent fXa binding activity. The modification of the carboxamido linker was a key step in the synthesis of this compound .Physical And Chemical Properties Analysis
The compound has a melting point of >199°C (dec.) and a predicted boiling point of 625.0±55.0 °C. It has a density of 1.267 and is slightly soluble in chloroform and methanol .科学研究应用
Application in Thrombosis Prevention and Treatment
Apixaban is being developed for the prevention and treatment of various thromboembolic diseases . Thrombosis is a major cause of morbidity and mortality in the Western world and plays a pivotal role in the pathogenesis of numerous cardiovascular disorders .
Method of Application
Apixaban produces a rapid onset of inhibition of FXa with an association rate constant of 20 μM −1 /s approximately and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . It also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .
Results and Outcomes
Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Application in Stroke Prevention
Apixaban has been approved for clinical use in the reduction of stroke risk in non-valvular atrial fibrillation .
Method of Application
Apixaban is administered orally and inhibits both free and clot-bound factor Xa . This inhibition reduces the risk of stroke in patients with non-valvular atrial fibrillation .
Results and Outcomes
The use of Apixaban has shown to be effective in reducing the risk of stroke in patients with non-valvular atrial fibrillation .
Application in Thromboprophylaxis Following Surgery
Apixaban is used for thromboprophylaxis following hip or knee replacement surgery .
Method of Application
After hip or knee replacement surgery, Apixaban is administered orally to the patients to prevent clotting during recovery .
Results and Outcomes
Apixaban has proven to be safer and more convenient than warfarin, the medication previously used for these purposes .
Application in Treatment of Deep Vein Thrombosis or Pulmonary Embolism
Apixaban is used in the treatment of deep vein thrombosis or pulmonary embolism .
Method of Application
Apixaban is administered orally to patients suffering from deep vein thrombosis or pulmonary embolism .
Results and Outcomes
Apixaban has been effective in the treatment of deep vein thrombosis or pulmonary embolism .
Application in Prevention of Recurrent Deep Vein Thrombosis and Pulmonary Embolism
Apixaban is used in the prevention of recurrent deep vein thrombosis and pulmonary embolism .
Method of Application
Apixaban is administered orally to patients who have had a previous episode of deep vein thrombosis or pulmonary embolism .
Results and Outcomes
Apixaban has been effective in preventing recurrent deep vein thrombosis and pulmonary embolism .
Application in Anticoagulation Therapy
Apixaban is used as an anticoagulant drug .
Method of Application
Apixaban is administered orally and works by inhibiting factor Xa, an enzyme that promotes the formation of fibrin clots .
Results and Outcomes
Apixaban has been found to be safer and more convenient than warfarin, the medication previously used for these purposes .
安全和危害
未来方向
属性
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-12-15(5-7-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-6-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTHZOAJYOXPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。